N~2~-(2,3-dimethylphenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Description
N~2~-(2,3-dimethylphenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a glycinamide backbone substituted with 2,3-dimethylphenyl, 3-fluorophenyl, and methylsulfonyl groups.
Properties
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-12-6-4-9-16(13(12)2)20(24(3,22)23)11-17(21)19-15-8-5-7-14(18)10-15/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRZZTFILYFQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,3-dimethylphenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the glycinamide backbone: This can be achieved by reacting glycine with appropriate protecting groups to form a protected glycinamide intermediate.
Substitution with 2,3-dimethylphenyl and 3-fluorophenyl groups: The protected glycinamide intermediate is then subjected to nucleophilic substitution reactions with 2,3-dimethylphenyl and 3-fluorophenyl halides under basic conditions.
Introduction of the methylsulfonyl group:
Industrial Production Methods
Industrial production of N2-(2,3-dimethylphenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,3-dimethylphenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halides or sulfonates as leaving groups, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-(2,3-dimethylphenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N2-(2,3-dimethylphenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interfering with cellular signaling pathways: Affecting processes such as cell proliferation, apoptosis, or inflammation.
Modulating gene expression: Influencing the transcription of specific genes involved in disease processes.
Comparison with Similar Compounds
N~2~-(2,3-dimethylphenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can be compared with other similar compounds, such as:
N~2~-(2,3-dimethylphenyl)-N-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N~2~-(2,3-dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide: Similar structure but with the fluorine atom at the 4-position instead of the 3-position.
N~2~-(2,3-dimethylphenyl)-N-(3-fluorophenyl)-N~2~-(ethylsulfonyl)glycinamide: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
These comparisons highlight the uniqueness of N2-(2,3-dimethylphenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in terms of its specific substituents and their potential impact on its chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
